molecular formula C9H10ClN3O3 B8285739 4-Chloro-6-(1-ethoxyvinyl)-2-methyl-5-nitropyrimidine

4-Chloro-6-(1-ethoxyvinyl)-2-methyl-5-nitropyrimidine

Cat. No.: B8285739
M. Wt: 243.65 g/mol
InChI Key: SRFCLWVGUIIOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(1-ethoxyvinyl)-2-methyl-5-nitropyrimidine is a useful research compound. Its molecular formula is C9H10ClN3O3 and its molecular weight is 243.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10ClN3O3

Molecular Weight

243.65 g/mol

IUPAC Name

4-chloro-6-(1-ethoxyethenyl)-2-methyl-5-nitropyrimidine

InChI

InChI=1S/C9H10ClN3O3/c1-4-16-5(2)7-8(13(14)15)9(10)12-6(3)11-7/h2,4H2,1,3H3

InChI Key

SRFCLWVGUIIOJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=C(C(=NC(=N1)C)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloro-2-methyl-5-nitropyrimidine (3.12 g), tributyl(1-ethoxy-vinyl)tin (5.3 mL) and dichlorobis(triphenylphosphine)palladium(II) (0.53 g) in tetrahydrofuran (60 mL) was stirred at 85° C. under an argon atmosphere in a reaction vessel equipped with a reflux condenser for 4 hours. The reaction mixture was cooled to room temperature. To the mixture was added 0.5 mol/L aqueous potassium fluoride solution (20 mL), and the resulting mixture was stirred at room temperature for 1 hour. The insoluble material was removed by filtration, and the insoluble material was washed with ethyl acetate. The filtrate and washing were combined, and the organic layer was separated. The organic layer was washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=20/1−4/1). The product was dissolved in ethyl acetate. To the solution were added 0.5 mol/L aqueous potassium fluoride solution (20 mL) and water (20 mL), and the mixture was stirred at room temperature for 30 minutes. The insoluble material was removed by filtration, and the filtrate was extracted with ethyl acetate. The extract was washed with brine, and dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to give 4-chloro-6-(1-ethoxyvinyl)-2-methyl-5-nitropyrimidine (3.65 g). This material was dissolved in acetone (30 mL). To the solution was added p-toluenesulfonic acid monohydrate (2.28 g), and the mixture was heated at reflux for 4 hours. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=20/1−4/1) to give the title compound (2.32 g).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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